4-Fluoro-3-hydrazinylbenzonitrile hydrochloride
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Overview
Description
4-Fluoro-3-hydrazinylbenzonitrile hydrochloride is a chemical compound with the molecular formula C7H7ClFN3 It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-hydrazinylbenzonitrile hydrochloride typically involves the reaction of 4-fluoro-3-nitrobenzonitrile with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion of the nitro group to the hydrazinyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-hydrazinylbenzonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-hydrazinylbenzonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-hydrazinylbenzonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The hydrazinyl group can form covalent bonds with active site residues, leading to enzyme inhibition. The fluorine atom can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrobenzonitrile: Precursor in the synthesis of 4-Fluoro-3-hydrazinylbenzonitrile hydrochloride.
3-Hydrazinylbenzonitrile: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
4-Fluorobenzonitrile: Lacks the hydrazinyl group, limiting its applications in certain reactions.
Uniqueness
This compound is unique due to the presence of both the fluorine and hydrazinyl groups. The fluorine atom enhances the compound’s stability and reactivity, while the hydrazinyl group provides a site for further chemical modifications. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
4-fluoro-3-hydrazinylbenzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3.ClH/c8-6-2-1-5(4-9)3-7(6)11-10;/h1-3,11H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPIAILGWFPYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)NN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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